molecular formula C17H16FN5O3S B286748 methyl 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate

methyl 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate

Cat. No. B286748
M. Wt: 389.4 g/mol
InChI Key: XKGGPKTZWIOVLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate, also known as compound A, is a synthetic compound with potential therapeutic applications. It belongs to the class of pyrazole carboxylate derivatives and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of methyl 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate A is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5). By inhibiting these enzymes, methyl 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate A may reduce inflammation, promote vasodilation, and inhibit tumor growth.
Biochemical and Physiological Effects
Studies have shown that methyl 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate A has several biochemical and physiological effects, including anti-inflammatory, anti-tumor, and vasodilatory effects. It has also been shown to reduce oxidative stress and improve endothelial function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate A in lab experiments is its specificity and potency. It can selectively inhibit specific enzymes and receptors, allowing researchers to study their individual roles in disease processes. However, one of the limitations of using methyl 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate A is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of methyl 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate A. One area of interest is its potential use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis. Another area of interest is its potential use in the treatment of cancer, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand the mechanism of action of methyl 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate A and its potential side effects.

Synthesis Methods

Compound A can be synthesized using a multi-step process that involves the reaction of several reagents. One of the most commonly used methods involves the condensation of 2-methyl-4,6-dichloropyrimidine with 6-(2-fluorophenoxy)nicotinic acid, followed by the addition of methylthioacetic acid and 5-amino-1H-pyrazole-4-carboxylic acid. The final product is obtained after purification and isolation.

Scientific Research Applications

Compound A has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and cardiovascular diseases. Several studies have demonstrated its ability to inhibit the activity of specific enzymes and receptors that are involved in these diseases.

properties

Molecular Formula

C17H16FN5O3S

Molecular Weight

389.4 g/mol

IUPAC Name

methyl 5-amino-1-[6-(2-fluorophenoxy)-2-methylpyrimidin-4-yl]-3-methylsulfanylpyrazole-4-carboxylate

InChI

InChI=1S/C17H16FN5O3S/c1-9-20-12(8-13(21-9)26-11-7-5-4-6-10(11)18)23-15(19)14(17(24)25-2)16(22-23)27-3/h4-8H,19H2,1-3H3

InChI Key

XKGGPKTZWIOVLA-UHFFFAOYSA-N

SMILES

CC1=NC(=CC(=N1)OC2=CC=CC=C2F)N3C(=C(C(=N3)SC)C(=O)OC)N

Canonical SMILES

CC1=NC(=CC(=N1)OC2=CC=CC=C2F)N3C(=C(C(=N3)SC)C(=O)OC)N

Origin of Product

United States

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